![molecular formula C16H17N3O2 B1628507 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol CAS No. 893613-25-7](/img/structure/B1628507.png)

3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol

Overview

Description

Scientific Research Applications

Fluorescent Molecules

PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They can be used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters, which have applications in various fields, including optoelectronics and sensor technology .

Organic Light-Emitting Devices

The significant photophysical properties of PPs make them suitable for use in organic light-emitting devices . These devices have applications in displays, lighting, and other areas where light emission is required .

Bioimaging Applications

Due to their fluorescent properties, PPs can be used in bioimaging applications . This includes studying biological interactions and visualizing cellular processes .

Antitumor Scaffold

PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as an antitumor scaffold, leading to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibitory Activity

PPs have shown potential in enzymatic inhibitory activity . This makes them useful in the development of drugs that can inhibit the activity of certain enzymes .

Mechanism of Action

Target of Action

The primary target of 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the human body, the other being ERα . These receptors play crucial roles in various physiological processes, including the regulation of the reproductive system, cardiovascular system, and bone health .

Mode of Action

PHTPP acts as a full antagonist of ERβ . It has a 36-fold selectivity for ERβ over ERα, meaning it preferentially binds to and inhibits the activity of ERβ . By blocking the activity of ERβ, PHTPP can modulate the effects of estrogen in the body .

Biochemical Pathways

These include the regulation of gene expression, cell growth, and differentiation . By acting as an antagonist of ERβ, PHTPP can potentially influence these processes .

Pharmacokinetics

The compound’smolecular weight is 283.32 g/mol, which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of PHTPP’s action are largely dependent on the context in which it is used. For example, in some tumor cells expressing both ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, by selectively blocking ERβ, PHTPP could potentially influence tumor growth .

properties

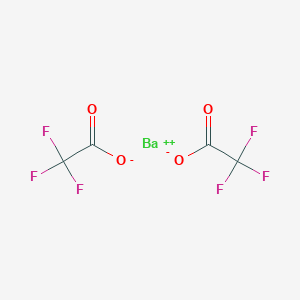

IUPAC Name |

3-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-21-15-7-3-2-6-13(15)14-9-16-17-10-12(5-4-8-20)11-19(16)18-14/h2-3,6-7,9-11,20H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNWANRSZWJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN3C=C(C=NC3=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587541 | |

| Record name | 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893613-25-7 | |

| Record name | 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

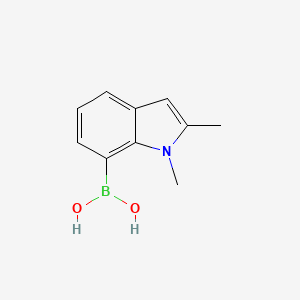

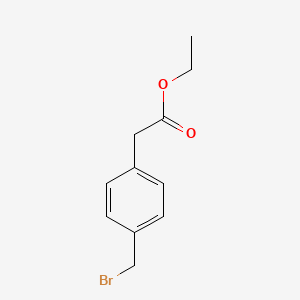

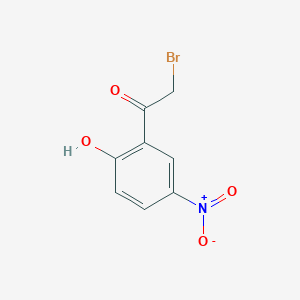

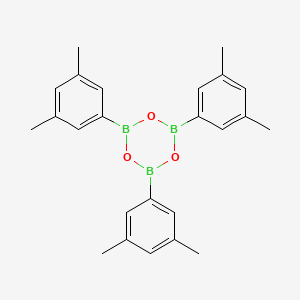

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.